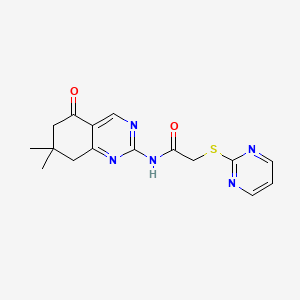

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Description

N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a heterocyclic compound featuring a tetrahydroquinazolinone core fused with a pyrimidine-sulfanyl acetamide moiety. The pyrimidin-2-ylsulfanyl acetamide substituent introduces a sulfur-containing linkage, which may enhance intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and modulate biological activity .

Properties

IUPAC Name |

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-pyrimidin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-16(2)6-11-10(12(22)7-16)8-19-14(20-11)21-13(23)9-24-15-17-4-3-5-18-15/h3-5,8H,6-7,9H2,1-2H3,(H,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTCRWKRICUPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

Introduction of the Dimethyl Group: The dimethyl group at the 7-position can be introduced via alkylation reactions using appropriate alkylating agents.

Attachment of the Pyrimidinylsulfanyl Group: The pyrimidinylsulfanyl group can be attached through nucleophilic substitution reactions, where a pyrimidine thiol reacts with a suitable electrophilic intermediate.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Hydroxyl Derivatives: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide has shown potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. It can bind to the active site of enzymes, inhibiting their activity and affecting downstream biological pathways. The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues with Tetrahydroquinazolinone Cores

Compounds sharing the 7,7-dimethyl-5-oxo-tetrahydroquinazolin-2-yl scaffold but differing in substituents include:

Key Observations:

- Sulfanyl vs. Sulfonamide: The target compound’s pyrimidin-2-ylsulfanyl group replaces the sulfonamide in analogues 9–12. Sulfonamides are strong hydrogen-bond donors (via -SO₂NH-), while sulfanyl groups (-S-) exhibit weaker interactions but may improve lipophilicity .

- Bioactivity: Sulfonamide derivatives (e.g., Compound 10) show potent carbonic anhydrase (CA) inhibition (IC₅₀ < 10 nM), attributed to interactions with the Zn²⁺ active site. The target compound’s activity remains unstudied, but its sulfur linkage may reduce CA affinity while enhancing selectivity for other targets .

Acetamide-Based Analogues

Compounds with similar acetamide backbones but divergent cores include:

Key Observations:

- Synthetic Flexibility: The target compound’s pyrimidine-sulfanyl group is introduced via nucleophilic substitution or coupling reactions, similar to the sulfonamide derivatives in . By contrast, compounds like 7a–d () utilize formylphenoxy groups synthesized via Williamson ether coupling, highlighting divergent synthetic strategies .

- Biological Relevance: Chlorophenyl and methylbutanamide derivatives () lack reported bioactivity, whereas formylphenoxy acetamides serve as intermediates for bioactive chromenes .

Hydrogen-Bonding and Crystallography

The tetrahydroquinazolinone core and acetamide group in the target compound facilitate hydrogen-bonding networks, critical for crystal packing and solubility. highlights that acetamide N-H and carbonyl groups often form R₂²(8) motifs with sulfonamides or pyrimidines . For example, Compound 9 () exhibits intermolecular N-H···O and C-H···π interactions stabilizing its crystal lattice. The target compound’s pyrimidin-2-ylsulfanyl group may engage in S···H-N hydrogen bonds, a less common interaction compared to O/N-based bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.